molecular formula C14H8N2O8S B1660284 Benzoic acid, 2,2'-thiobis[5-nitro- CAS No. 74053-22-8

Benzoic acid, 2,2'-thiobis[5-nitro-

Cat. No.: B1660284
CAS No.: 74053-22-8
M. Wt: 364.29 g/mol
InChI Key: TTYXCNKGBOJHKW-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2'-thiobis[5-nitro-] (CAS: 66012-49-5; synonyms: 2-[(2-carboxy-4-nitrophenyl)thio]-5-nitrobenzoic acid) is a nitro-substituted benzoic acid derivative featuring a thioether (-S-) linkage between two aromatic rings. Its molecular structure comprises two nitro groups (-NO₂) at the 5-position of each benzene ring and carboxylic acid (-COOH) groups at the 2-position (Figure 1). The InChIKey (PVOFWKCSYMMMRF-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which distinguishes it from other benzoic acid analogs. This compound is primarily used in research settings, with identifiers such as Maybridge1_006287 and MolPort-002-914-582 indicating its role in chemical libraries for drug discovery .

Properties

CAS No.

74053-22-8

Molecular Formula

C14H8N2O8S

Molecular Weight

364.29 g/mol

IUPAC Name

2-(2-carboxy-4-nitrophenyl)sulfanyl-5-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8S/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

TTYXCNKGBOJHKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzoic acid, 2,2'-thiobis[5-nitro- with two structurally related derivatives:

Property Benzoic acid, 2,2'-thiobis[5-nitro- Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-nitro- Benzoic acid, 2,2'-[1,4-phenylenebis(methyleneoxy)]bis-, dimethyl ester
CAS No. 66012-49-5 682787-44-6 163883-76-9
Substituents -NO₂ (5-position), -COOH (2-position), thioether linkage -NO₂ (5-position), -COOH (2-position), phenylene-carbonyldiimine linker -OCH₂ (linker), ester (-COOCH₃) groups, -NO₂ (5-position)
InChIKey PVOFWKCSYMMMRF AODRPBUXWWLPQB UATVVINGVDGCFD
Commercial Availability 0 suppliers 1 supplier 1 supplier
Key Applications Research chemical (drug discovery) Unknown (limited supplier data) Unknown (limited supplier data)

Structural and Functional Differences:

  • Linkage Variability : The thioether group in the target compound introduces sulfur-based reactivity (e.g., susceptibility to oxidation), whereas the phenylene-carbonyldiimine linker in the second compound may enhance rigidity and hydrogen-bonding capacity . The methyleneoxy linker in the third compound likely increases hydrophobicity due to ester groups.
  • Acidity and Solubility: Nitro groups (-NO₂) are strong electron-withdrawing substituents, increasing the acidity of the -COOH groups compared to non-nitro analogs. By contrast, studies on substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) show that solubility in organic solvents like 2-methyl-1-butanol varies significantly with substituent polarity . For example, methoxy groups (-OCH₃) increase solubility in alcohols, whereas nitro groups reduce it .

Reactivity and Stability:

  • The thioether linkage in 2,2'-thiobis[5-nitrobenzoic acid] may render it prone to oxidative cleavage under harsh conditions, unlike the more stable carbonyldiimine or methyleneoxy linkers in analogs.
  • The esterified derivative (dimethyl ester) would exhibit lower aqueous solubility but higher lipid solubility, making it more suitable for organic synthesis or formulation studies .

Research Findings and Limitations

  • Comparative Data Gaps : While solubility and stability data for nitrobenzoic acids are available in broader studies (e.g., IUPAC-NIST solubility databases), direct measurements for 2,2'-thiobis[5-nitrobenzoic acid] and its analogs are absent in the provided evidence . Future work should prioritize experimental characterization of these properties.

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